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Introduction
5-Methylfurfural (5-MF) is a naturally occurring organic compound formed during the thermal

processing of foods through the Maillard reaction and caramelization.[1][2][3] It is a significant

contributor to the desirable flavor profiles of a wide range of products, imparting sweet,

caramel-like, nutty, and bready notes.[4] This document provides detailed application notes and

experimental protocols for the use and analysis of 5-methylfurfural as a flavoring agent in the

food industry. 5-Methylfurfural is recognized as a flavoring agent by international bodies and

has been assigned FEMA number 2702 and JECFA number 745.[5][6][7][8]

Physicochemical Properties
A summary of the key physicochemical properties of 5-Methylfurfural is presented in the table

below.
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Property Value Reference

Chemical Formula C₆H₆O₂ [7]

Molar Mass 110.11 g/mol [7]

Appearance Colorless to light yellow liquid [4]

Odor
Sweet, spicy, warm, slightly

caramellic
[4][9]

Boiling Point 187 °C [7]

Solubility
Slightly soluble in water;

soluble in oils
[9]

Density 1.098-1.108 g/mL (20 °C) [7][9]

Refractive Index 1.525-1.532 [9]

Quantitative Data
Occurrence of 5-Methylfurfural and 5-
Hydroxymethylfurfural in Food Products
5-Methylfurfural and its related compound, 5-hydroxymethylfurfural (HMF), are found in a

variety of heat-processed foods. The concentration can vary significantly depending on the

food matrix, processing temperature, and storage conditions.
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Food Product
5-Methylfurfural
(mg/kg)

5-
Hydroxymethylfurf
ural (mg/kg)

Reference

Coffee (Roasted) 157 - 209 77.7 - 3060 [10][11]

Honey - 20.55 - 928.96 [12]

Jams - 51.10 - 245.97 [12]

Fruit Cakes - Not Detected - 171.50 [12]

Ketchup - 32.70 - 72.19 [12]

Fruit Juice - 11.42 - 39.24 [12]

Canned Fruit - 15.74 - 44.32 [12]

Syrups - 47.73 - 63.20 [12]

Balsamic Vinegar - ~1970 [13]

Carbonated

Beverages
- 0.17 - 8.26 (mg/L) [13]

Tea Beverages - 0.05 - 1.63 (mg/L) [13]

Recommended Starting Levels for Flavor Application
The following table provides suggested starting concentrations for the application of 5-
Methylfurfural in various food systems to achieve a desired flavor profile.
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Food Category
Recommended
Starting Level
(ppm)

Flavor Contribution Reference

Caramel 2000
Enhances caramel

character
[14]

Coffee 2000 Adds to roasted notes [14]

Chocolate & Cocoa 1500

Contributes to

caramel notes in milk

chocolate

[14]

Brown Sugar 1500
Enhances brown

sugar profiles
[14]

Malt & Malted Milk 1500
Adds a soft-cooked,

caramelic note
[14]

Bread 1000
Works well in various

bread flavors
[14]

Bacon 2000
Vital for bacon flavor

profiles
[14]

Toasted Onion 2000
Provides a sweet,

caramelic nuance
[14]

Beef 1000

Applicable to boiled

and roasted beef

flavors

[14]

Black Tea 500
Tones down bright

floral notes
[14]

Maple Syrup 300
Adds a subtle caramel

character
[14]

Vanilla Bean 200

Plays a subtle role in

authentic vanilla

profiles

[14]
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Honey 200
Effective in floral

honey flavors
[14]

Formation Pathways
5-Methylfurfural is primarily formed through two non-enzymatic browning reactions during the

heating of food: the Maillard reaction and caramelization.

Maillard Reaction
The Maillard reaction is a complex series of reactions between amino acids and reducing

sugars. The pathway to 5-methylfurfural typically involves the reaction of a hexose with an

amino acid, leading to the formation of an Amadori compound, which then undergoes further

degradation.

Maillard Reaction Pathway to 5-Methylfurfural

Initial Stage

Intermediate Stage Final Stage

Reducing Sugar (Hexose)

Schiff Base
+ Amino Acid

Amino Acid

Amadori Compound
Rearrangement

1,2-enolization 3-deoxyhexosone Cyclization & Dehydration 5-Hydroxymethylfurfural (HMF) Reduction 5-Methylfurfural (5-MF)

Caramelization Pathway to 5-Methylfurfural

Sucrose Inversion
Heat, Acid/Enzyme

Glucose + Fructose Dehydration
Heat

Furan Intermediates Further Reactions 5-Hydroxymethylfurfural (HMF) Reduction 5-Methylfurfural (5-MF)
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HPLC Analysis Workflow

Sample Preparation

HPLC Analysis

Quantification

Weigh Coffee

Hot Water Extraction

Centrifugation

SPE Cleanup

Filtration

Injection

Chromatographic Separation

UV Detection (284 nm)

Concentration Calculation

Standard Preparation

Calibration Curve

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sensory Evaluation (Triangle Test) Workflow

Sample Preparation

Sample Presentation Panelist Briefing

Sensory Evaluation

Data Collection

Statistical Analysis

Conclusion
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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